5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide” is a potent drug candidate with potential applications in various fields of research and industry. It is a thiophene derivative .
Synthesis Analysis
The synthesis of thiophene derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular formula of the compound is C14H11ClF3NO2S. The molecular weight is 349.75.Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical and Chemical Properties Analysis
The compound has a refractive index n20/D 1.604 (lit.) and a density of 1.376 g/mL at 25 °C (lit.) .Scientific Research Applications
Antitubercular Activity
Research has highlighted the synthesis and evaluation of compounds structurally related to 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide for their antitubercular properties. A study synthesized a series of novel compounds and tested them for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The study found several analogs showing promising antitubercular agents with lower cytotoxicity profiles, contributing to the development of new therapeutic options for tuberculosis (Marvadi et al., 2020).
Antimicrobial Properties
Another avenue of research involved the exploration of compounds with a similar structure for their antimicrobial potential. A study synthesized a range of compounds and screened them for in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compounds' structures were confirmed using spectroscopic analysis, laying the groundwork for further investigation into their use as antimicrobial agents (Desai et al., 2011).
Structural and Chemical Analysis
In addition to biological activity, there has been interest in the detailed structural analysis of related compounds. A study focused on the synthesis and crystallographic study of a compound similar to this compound, providing insights into its chemical characteristics and potential for further modification (Abbasi et al., 2011).
Dual Inhibition of Mycobacterium tuberculosis and Influenza Virus
Research has also explored the dual inhibition properties of related compounds against both Mycobacterium tuberculosis and influenza virus. A study synthesized and evaluated novel compounds for their antitubercular and antiviral activities, identifying several promising candidates. This research opens up possibilities for the development of multifunctional drugs capable of addressing co-infections (Marvadi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c17-12-6-5-11(25-12)15(24)21-8-7-13-22-10-4-2-1-3-9(10)14(23-13)16(18,19)20/h5-6H,1-4,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCTYUYJGBWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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